molecular formula C8H16ClNO B1646904 N-hexyl-N-methylcarbamoyl chloride

N-hexyl-N-methylcarbamoyl chloride

Cat. No. B1646904
M. Wt: 177.67 g/mol
InChI Key: OBPRZLTWBJYCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-N-methylcarbamoyl chloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hexyl-N-methylcarbamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hexyl-N-methylcarbamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-hexyl-N-methylcarbamoyl chloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

N-hexyl-N-methylcarbamoyl chloride

InChI

InChI=1S/C8H16ClNO/c1-3-4-5-6-7-10(2)8(9)11/h3-7H2,1-2H3

InChI Key

OBPRZLTWBJYCTI-UHFFFAOYSA-N

SMILES

CCCCCCN(C)C(=O)Cl

Canonical SMILES

CCCCCCN(C)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.35 ml of (i-Pr)2NEt in 10 ml of diethyl ether at 0° C. was added phosgene (1.06 ml, 1.93 M solution in toluene) and N-hexylmethylamine (0.31 ml, 2.05 mm). The reaction mixture was allowed to warm up to 25° C., and further stirred at 25° C. for 14 h. The mixture was filtered, and the solvent was removed under vacuum. The product was used for the next step reaction without further purification. 1H NMR (CDCl3): δ 3.42 (m, 2H),.3.07 (s, 3H), 1.59 (m, 2H), 1.31 (m, 6H), 0.90 (m, 3H).
Quantity
0.35 mL
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reactant
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1.06 mL
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reactant
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0.31 mL
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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